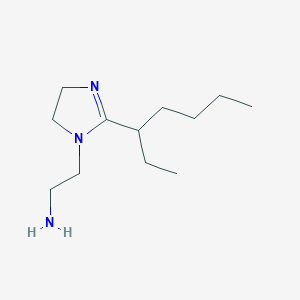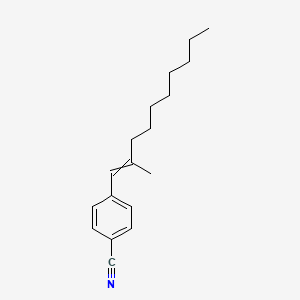![molecular formula C12H14O B14508871 [2,6-Dimethyl-4-(prop-2-yn-1-yl)phenyl]methanol CAS No. 64122-24-3](/img/structure/B14508871.png)
[2,6-Dimethyl-4-(prop-2-yn-1-yl)phenyl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2,6-Dimethyl-4-(prop-2-yn-1-yl)phenyl]methanol is an organic compound with a unique structure that includes a phenyl ring substituted with two methyl groups, a propynyl group, and a methanol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [2,6-Dimethyl-4-(prop-2-yn-1-yl)phenyl]methanol typically involves the alkylation of a phenyl ring followed by the introduction of a propynyl group and a methanol group. One common method involves the reaction of 2,6-dimethylphenol with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-quality this compound.
Analyse Chemischer Reaktionen
Types of Reactions
[2,6-Dimethyl-4-(prop-2-yn-1-yl)phenyl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The propynyl group can be reduced to form a propyl group.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas (H₂).
Substitution: Reagents like thionyl chloride (SOCl₂) for converting the hydroxyl group to a chloride.
Major Products
Oxidation: Formation of 2,6-dimethyl-4-(prop-2-yn-1-yl)benzaldehyde.
Reduction: Formation of 2,6-dimethyl-4-(propyl)phenylmethanol.
Substitution: Formation of 2,6-dimethyl-4-(prop-2-yn-1-yl)phenyl chloride.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [2,6-Dimethyl-4-(prop-2-yn-1-yl)phenyl]methanol is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving hydroxyl and propynyl groups. It may also serve as a model compound for understanding the interactions of similar molecules with biological macromolecules.
Medicine
In medicine, this compound has potential applications as a precursor for the synthesis of pharmaceutical agents. Its structural features can be modified to develop new drugs with improved efficacy and reduced side effects.
Industry
In the industrial sector, this compound can be used as a building block for the production of specialty chemicals, polymers, and materials with specific properties. Its versatility makes it valuable in various manufacturing processes.
Wirkmechanismus
The mechanism of action of [2,6-Dimethyl-4-(prop-2-yn-1-yl)phenyl]methanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, while the propynyl group can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target molecules and influence various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Dimethylphenol: Lacks the propynyl and methanol groups.
4-(Prop-2-yn-1-yl)phenol: Lacks the dimethyl groups.
2,6-Dimethyl-4-(prop-2-yn-1-yl)benzaldehyde: Contains an aldehyde group instead of a hydroxyl group.
Uniqueness
[2,6-Dimethyl-4-(prop-2-yn-1-yl)phenyl]methanol is unique due to the combination of its functional groups. The presence of both the hydroxyl and propynyl groups allows for diverse chemical reactivity and potential applications in various fields. Its structural features distinguish it from other similar compounds and make it a valuable molecule for scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
64122-24-3 |
|---|---|
Molekularformel |
C12H14O |
Molekulargewicht |
174.24 g/mol |
IUPAC-Name |
(2,6-dimethyl-4-prop-2-ynylphenyl)methanol |
InChI |
InChI=1S/C12H14O/c1-4-5-11-6-9(2)12(8-13)10(3)7-11/h1,6-7,13H,5,8H2,2-3H3 |
InChI-Schlüssel |
XIDLJSLJCYRXGD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1CO)C)CC#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


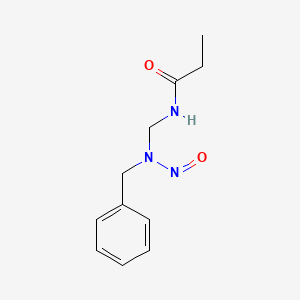
![Dimethyl {[(4-methylphenyl)sulfanyl]methyl}phosphonate](/img/structure/B14508798.png)
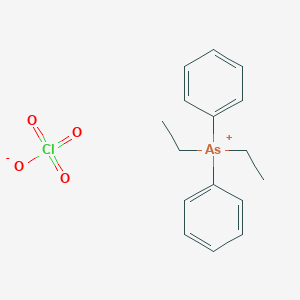

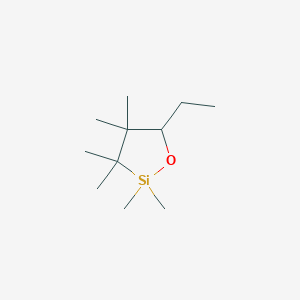

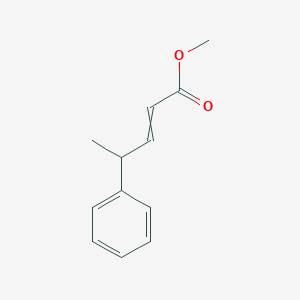
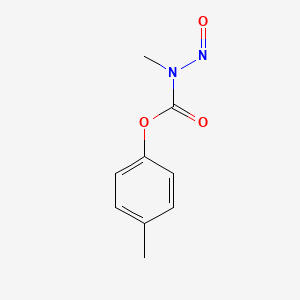
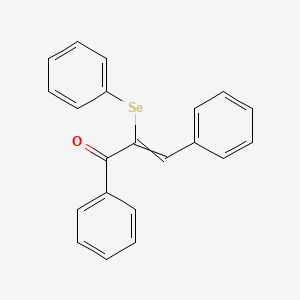
![N,N,5-Trimethyl[1,1'-biphenyl]-2-amine](/img/structure/B14508851.png)

